

3-Methoxythiophene-2-carbaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxythiophene-2-carbaldehyde

Cat. No.: B112520

[Get Quote](#)

An In-depth Technical Guide to **3-Methoxythiophene-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of **3-Methoxythiophene-2-carbaldehyde** (CAS No. 35134-07-7), a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications in medicinal chemistry, particularly as a precursor for advanced pharmaceutical intermediates such as monocarboxylate transporter (MCT) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

3-Methoxythiophene-2-carbaldehyde is a substituted thiophene derivative characterized by a methoxy group at the 3-position and a formyl group at the 2-position. These functional groups make it a versatile reagent for further chemical modifications.

Chemical Identifiers

Identifier	Value
CAS Number	35134-07-7 [1] [2]
IUPAC Name	3-methoxythiophene-2-carbaldehyde [1] [3]
Molecular Formula	C ₆ H ₆ O ₂ S [1] [2] [4]
Molecular Weight	142.17 g/mol [1] [4]
InChI Key	KGJDTMQUUPIAEF-UHFFFAOYSA-N [1] [5]
SMILES	COC1=C(SC=C1)C=O [1]
Synonyms	3-Methoxy-2-thiophenecarboxaldehyde, 2-Formyl-3-methoxythiophene, 3-Methoxy-2-thenaldehyde [6]

Physicochemical Properties

Property	Value
Appearance	White to pale cream crystals or powder [4] [7]
Melting Point	80-84 °C [1] [6]
Boiling Point	255.8 ± 20.0 °C (Predicted) [6]
Density	1.240 ± 0.06 g/cm ³ (Predicted) [6]
Solubility	Slightly soluble in water [1] [6]
Purity	Commercially available at ≥95% or ≥97% [4] [5]

Synthesis and Purification

The synthesis of **3-Methoxythiophene-2-carbaldehyde** is typically achieved via the formylation of a metalated 3-methoxythiophene precursor. The following is a representative experimental protocol based on common synthetic routes for analogous compounds.

Representative Experimental Protocol: Formylation of 3-Methoxythiophene

This procedure involves the lithiation of 3-methoxythiophene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Materials:

- 3-Methoxythiophene
- n-Butyllithium (n-BuLi) solution in hexanes
- N,N-Dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxythiophene (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C using an acetone/dry ice bath.
- Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
- Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
- After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
- Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

- Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **3-Methoxythiophene-2-carbaldehyde** as a solid.

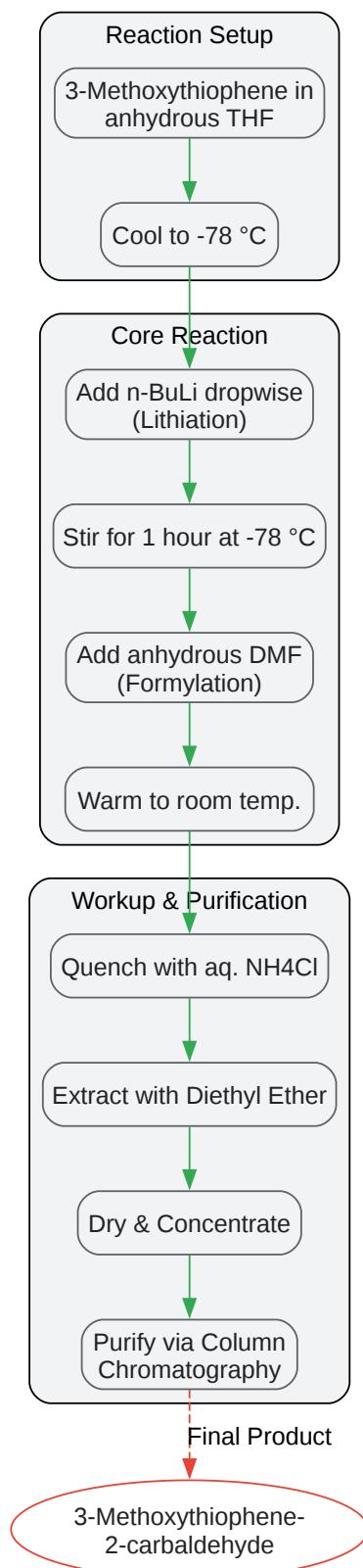

[Click to download full resolution via product page](#)

Fig. 1: Synthetic Workflow for **3-Methoxythiophene-2-carbaldehyde**.

Spectroscopic Analysis

The structural identity and purity of **3-Methoxythiophene-2-carbaldehyde** are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally similar compounds.^[8]

Technique	Feature	Expected Chemical Shift / Frequency
¹ H NMR	Aldehyde proton (-CHO)	δ 9.8-10.0 ppm (singlet)
Thiophene proton (H-5)	δ 7.6-7.8 ppm (doublet)	
Thiophene proton (H-4)	δ 7.1-7.3 ppm (doublet)	
Methoxy protons (-OCH ₃)	δ 3.9-4.1 ppm (singlet)	
¹³ C NMR	Carbonyl carbon (C=O)	δ 182-185 ppm
Thiophene carbons (C-S)	δ 125-165 ppm (multiple signals)	
Methoxy carbon (-OCH ₃)	δ 55-60 ppm	
IR Spectroscopy	C=O stretch (aldehyde)	1660-1680 cm ⁻¹
C-O stretch (methoxy)		1250-1270 cm ⁻¹
C-H stretch (aromatic)		3050-3100 cm ⁻¹

Applications in Drug Development

The primary application of **3-Methoxythiophene-2-carbaldehyde** is as a versatile pharmaceutical intermediate.^{[1][4][6]} The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.^[9] This compound serves as a valuable starting material for synthesizing more complex molecules with therapeutic potential.

Precursor for Monocarboxylate Transporter (MCT) Inhibitors

A significant area of application is in the development of inhibitors for monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are overexpressed in various solid tumors and are crucial for maintaining pH balance by exporting lactate, a product of anaerobic glycolysis (the Warburg effect).[10][11] Inhibiting MCTs is a novel strategy to disrupt cancer cell metabolism, leading to intracellular acidification and cell death.[10][11]

3-Methoxythiophene-2-carbaldehyde can be elaborated through multi-step synthesis into bicyclic carboxylates and other complex heterocyclic systems that have shown activity as MCT modulators.[6] Compounds like AZD3965, a known MCT1 inhibitor, feature complex heterocyclic cores that can be conceptually derived from functionalized building blocks like substituted thiophenes.[10][12]

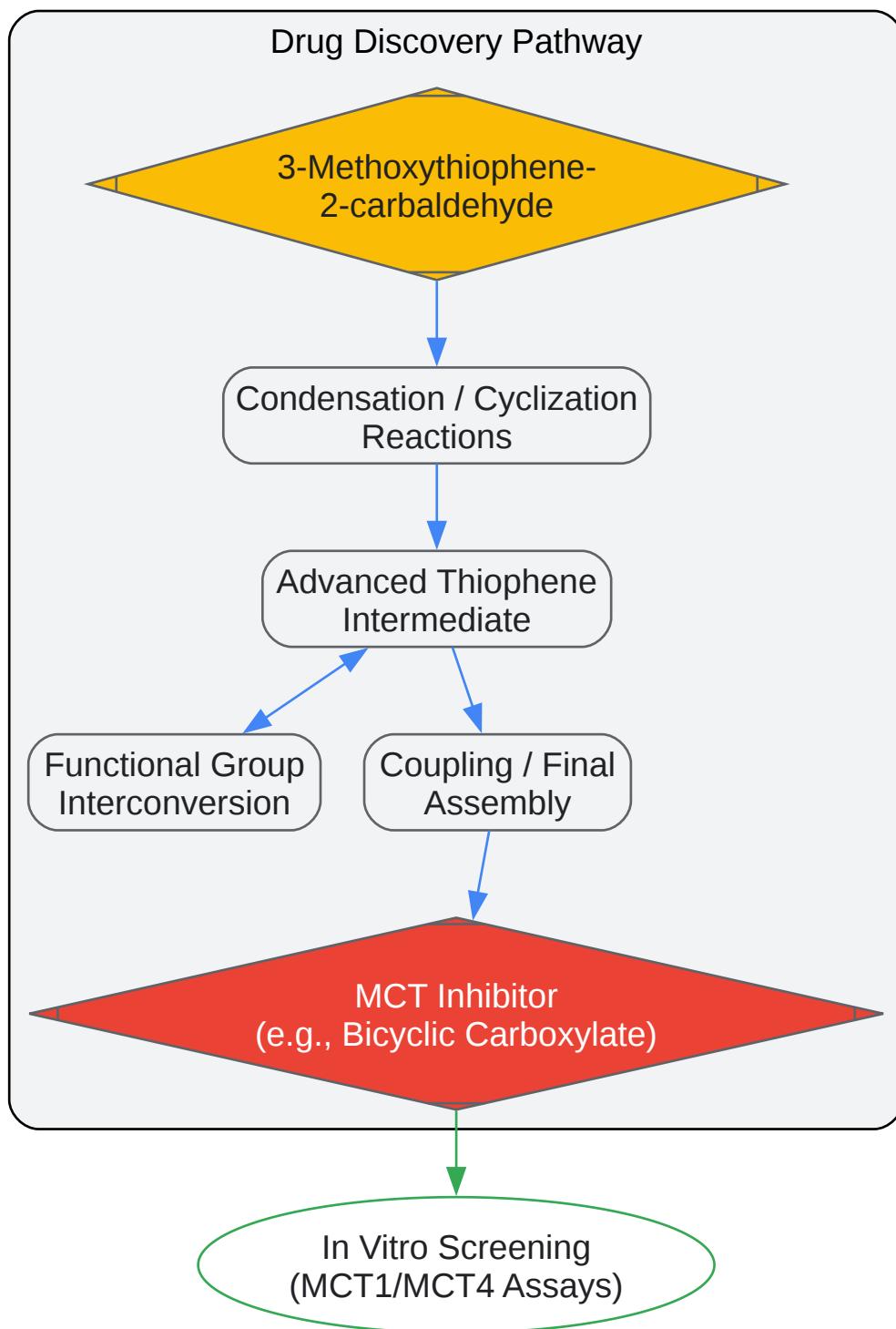

[Click to download full resolution via product page](#)

Fig. 2: Role as a Building Block in MCT Inhibitor Discovery.

Safety and Handling

3-Methoxythiophene-2-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
- Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[5][6] The compound is noted to be air sensitive.[1][6]

Conclusion

3-Methoxythiophene-2-carbaldehyde is a high-value chemical intermediate with significant utility for the scientific research community, particularly those in pharmaceutical and medicinal chemistry. Its well-defined properties and reactive functional groups allow for its incorporation into complex molecular architectures. Its role as a precursor to novel therapeutics, such as monocarboxylate transporter inhibitors for oncology, underscores its importance in the drug discovery pipeline. Proper handling and storage are essential to maintain its integrity and ensure safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxythiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. 3-Methoxythiophene-2-carbaldehyde | 35134-07-7 [sigmaaldrich.com]
- 4. 3-Methoxythiophene-2-carboxaldehyde, 97% | CymitQuimica [cymitquimica.com]
- 5. 3-Methoxythiophene-2-carbaldehyde | 35134-07-7 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]
- 7. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 12. Structural basis of human monocarboxylate transporter 1 inhibition by anti-cancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxythiophene-2-carbaldehyde CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112520#3-methoxythiophene-2-carbaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b112520#3-methoxythiophene-2-carbaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com